Liquid‑Phase Synthesis Yield of Fmoc-Arg(Pbf)-Pro-NHEt with DIC/THF Reaches 84.8%
The liquid‑phase synthesis of Fmoc-Arg(Pbf)-Pro-NHEt from Fmoc-Arg(Pbf)-OH and H‑Pro‑NHEt·HCl using DIC as the coupling reagent in THF achieved an isolated yield of 84.8% [1]. In the same study, the solid‑phase synthesis of the complementary protected pentapeptide fragment (Pyr-His(Trt)-Trp-Ser(Trt)-Tyr(Bzl)-D-Ser(tBu)-Leu-OH) yielded 81.3%, establishing a comparative baseline for the relative efficiency of the dipeptide segment preparation [1]. While the pentapeptide fragment was constructed on solid phase, the dipeptide was synthesized in solution, reflecting the strategic choice to handle the sterically hindered Arg‑Pro junction via solution‑phase methods. No direct head‑to‑head comparison with Fmoc-Arg(Pbf)-Pro-OH or Fmoc-Arg(Pmc)-Pro-NHEt under identical conditions is reported in the literature; however, the 84.8% yield is notably high for a sequence recognized as a 'difficult coupling' due to the bulky Pbf‑protected arginine adjacent to proline [2].
| Evidence Dimension | Isolated synthesis yield (%) |
|---|---|
| Target Compound Data | 84.8% (Fmoc-Arg(Pbf)-Pro-NHEt, solution phase, DIC/THF) |
| Comparator Or Baseline | 81.3% (protected pentapeptide fragment, solid phase, HATU/HOBt/DIEA) |
| Quantified Difference | +3.5 percentage points (dipeptide solution yield vs. pentapeptide solid‑phase yield) |
| Conditions | Solution phase: 1.25 eq Fmoc-Arg(Pbf)-OH, 1.0 eq H‑Pro‑NHEt·HCl, DIC, THF, room temperature. Solid phase: Fmoc SPPS on 2‑CTC resin, HATU/HOBt/DIEA coupling. |
Why This Matters
A nearly 85% yield for a sterically hindered Arg‑Pro coupling validates the NHEt‑bearing building block as a viable intermediate for industrial‑scale convergent synthesis of leuprorelin and related peptide drugs.
- [1] Cen T, Zhou C, Wu X, Jiang B, Zhu S, Shen S. Synthesis of Leuprorelin Using Segment Condensation Approach. Chinese Journal of Organic Chemistry. 2010;30(6):837-842. View Source
- [2] Wang J, Dong L, Liu Y, et al. Efficient Synthesis and Oxidative Folding Studies of Centipede Toxin RhTx. Chinese Journal of Organic Chemistry. 2021;41(7):2800-2809. (Contextual reference for difficult Arg coupling). View Source
